
(R)-1,1,1-Trifluoro-2-propylamine
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .科学的研究の応用
Enzymatic Resolution in Chiral Synthesis
The enzymatic resolution of α-trifluoromethylated amines, including (R)-1,1,1-Trifluoro-2-propylamine, has been extensively studied. Dynamic kinetic resolution (DKR) employing CALB-Pd/Al2O3 shows potential due to high conversion rates and enantiomeric excesses. This enzymatic process demonstrates high efficiency and environmental sustainability, making it significant in the synthesis of chiral amines (Cheng et al., 2013).
Formation of N-trifluoromethyl-dialkylamines
Research includes the formation of N-trifluoromethylamines, where secondary amines react with specific reagents to yield compounds like (R)-1,1,1-Trifluoro-2-propylamine. This synthesis method has been characterized by various spectroscopic techniques, elucidating the mechanism of formation (Pawelke, 1991).
Electrogenerated Chemiluminescence
The compound plays a role in electrogenerated chemiluminescence (ECL). Studies have shown that tri-n-propylamine leads to the production of light emission in reactions involving ruthenium complexes. These findings are significant for understanding ECL mechanisms and potential applications in analytical chemistry (Miao et al., 2002).
Conducting Membranes in Ionic Liquids
(R)-1,1,1-Trifluoro-2-propylamine has been used in the synthesis of novel ionic liquids for creating anhydrous, conducting membranes. These membranes exhibit promising ionic conductivity and mechanical strength at elevated temperatures, suggesting potential in various industrial applications (Che et al., 2008).
Role in Carbohydrate Chemistry
The compound has been utilized in carbohydrate chemistry for removing byproducts and aiding in the synthesis of imidate glycosyl donors. Its effectiveness in various reactions highlights its versatility in organic synthesis (Andersen et al., 2015).
Analysis of Vibrational Spectra
Vibrational spectroscopy studies involving (R)-1,1,1-Trifluoro-2-propylamine have provided insights into the molecular structure and dynamics of such compounds. These studies are crucial for understanding the physical properties of fluoroorganic compounds (Durig & Church, 1980).
Enhanced ECL Studies
Further studies have explored the enhanced ECL properties of various dyes in the presence of tri-n-propylamine. These findings contribute to the development of more efficient ECL systems for analytical and diagnostic applications (Hesari et al., 2015; Hesari et al., 2018).
Improved Sensing Techniques
Research also includes the development of new sensors for metal ion detection, where (R)-1,1,1-Trifluoro-2-propylamine-based compounds are used to enhance sensitivity and selectivity. This has implications for environmental monitoring and bioanalytical applications (Mahapatra et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1,1,1-trifluoropropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297577 | |
| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,1,1-Trifluoro-2-propylamine | |
CAS RN |
779303-24-1 | |
| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779303-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1,1,1-Trifluoro-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



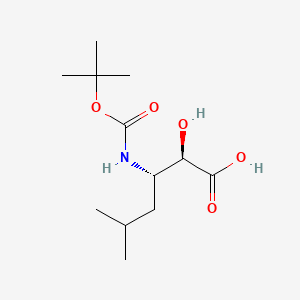

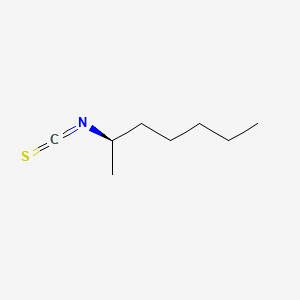

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)
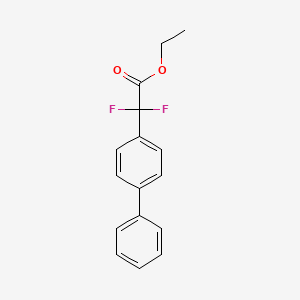

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)

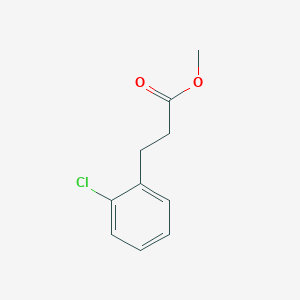

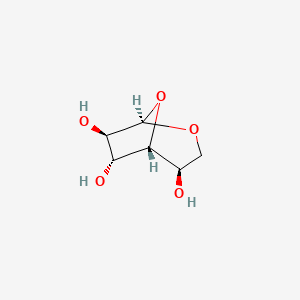
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)
